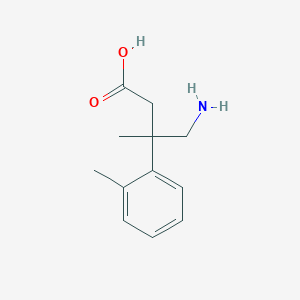![molecular formula C17H25BO4 B13626431 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane is a boronic ester compound Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like toluene. The reaction mixture is heated to reflux, and water is removed to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Organoboron Intermediates: Formed in hydroboration reactions.
Phenols: Formed in oxidation reactions.
科学的研究の応用
4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry:
Materials Science: Used in the synthesis of conjugated polymers and other advanced materials.
Biological Research: Boronic esters are known to interact with biological molecules such as sugars, making them useful in the development of sensors and diagnostic tools.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes an oxolan-3-yloxy group attached to a phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C17H25BO4 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[3-(oxolan-3-yloxymethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-15-8-9-19-12-15/h5-7,10,15H,8-9,11-12H2,1-4H3 |
InChIキー |
QYPQYPYDNTZBJO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)







